molecular formula C8H15NO2 B1588524 (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate CAS No. 676560-84-2

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Cat. No. B1588524
M. Wt: 157.21 g/mol
InChI Key: SIHWTRLYXYEMIA-BQBZGAKWSA-N
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Description

“(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 676560-84-2 . It has a molecular weight of 157.21 and its IUPAC name is ethyl (2S,5S)-5-methyl-2-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for “(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate” is 1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 . The InChI key is SIHWTRLYXYEMIA-BQBZGAKWSA-N .


Physical And Chemical Properties Analysis

“(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate” should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis Processes

A phosphine-catalyzed [4 + 2] annulation process involves Ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This synthesis pathway highlights the compound's role in generating highly functionalized tetrahydropyridines, suggesting its potential in creating diverse molecular architectures (Zhu, Lan, & Kwon, 2003).

Catalytic Roles

Homochiral methyl 4-aminopyrrolidine-2-carboxylates were obtained through asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes, followed by catalytic hydrogenation. These compounds, belonging to the L-series of natural amino acids, demonstrate the catalyst's efficiency in asymmetric Michael additions of ketones to nitroalkenes, providing a foundation for exploring asymmetric quimioselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Preparation of Compounds

The compound has been utilized in the preparation of densely substituted L-Proline esters as catalysts for asymmetric Michael additions, indicating its importance in synthesizing novel organic catalysts and exploring their roles in facilitating asymmetric syntheses. Such processes underscore the versatility and potential utility of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in developing new catalytic methods and enhancing the efficiency of existing reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Safety And Hazards

The safety information for “(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate” indicates that it has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHWTRLYXYEMIA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435573
Record name Ethyl (5S)-5-methyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

CAS RN

28168-91-4, 676560-84-2
Record name Proline, 5-methyl-, ethyl ester, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28168-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5S)-5-methyl-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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